Cas no 57918-24-8 (4’-epi-Daunorubicin)
4’-epi-Daunorubicin Chemical and Physical Properties
Names and Identifiers
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- 5,12-Naphthacenedione,8-acetyl-10-[(3-amino-2,3,6-trideoxy-a-L-arabino-hexopyranosyl)oxy]-7,8,9,10-tetrahydro-6,8,11-trihydroxy-1-methoxy-,(8S,10S)-
- 4’-epi-Daunorubicin
- (7S,9S)-9-acetyl-7-[(2R,4S,5R,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione
- 4'-Epi-daunorubicin
- W-107590
- SCHEMBL18537988
- EPIRUBICIN HYDROCHLORIDE IMPURITY F [EP IMPURITY]
- CHEMBL3278534
- 57918-24-8
- Epidauno-rubicin
- ST2WDK731R
- STQGQHZAVUOBTE-RPDDNNBZSA-N
- EPI-DAUNORUBICIN
- 5,12-Naphthacenedione, 8-acetyl-10-((3-amino-2,3,6-trideoxy-beta-L-arabino-hexopyranosyl)oxy)-7,8,9,10-tetrahydro-6,8,11-trihydroxy-1-methoxy-, hydrochloride, (8S-cis)-
- (8S,10S)-8-ACETYL-10-((3-AMINO-2,3,6-TRIDEOXY-.ALPHA.-L-ARABINO-HEXOPYRANOSYL)OXY)-6,8,11-TRIHYDROXY-1-METHOXY-7,8,9,10-TETRAHYDROTETRACENE-5,12-DIONE
- Q27289384
- (8S,10S)-8-Acetyl-10-(((2R,4S,5R,6S)-4-amino-5-hydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)-6,8,11-trihydroxy-1-methoxy-7,8,9,10-tetrahydrotetracene-5,12-dione
- EPIRUBICIN HYDROCHLORIDE IMPURITY,EPIDAUNORUBICIN- [USP IMPURITY]
- 5,12-NAPHTHACENEDIONE, 8-ACETYL-10-((3-AMINO-2,3,6-TRIDEOXY-.ALPHA.-L-ARABINO-HEXOPYRANOSYL)OXY)-7,8,9,10-TETRAHYDRO-6,8,11-TRIHYDROXY-1-METHOXY-, (8S,10S)-
- 4'-epi-Daunomycin
- DTXSID80206629
- UNII-ST2WDK731R
- Epidaunorubicin
- EPIRUBICIN IMPURITY F
-
- Inchi: 1S/C27H29NO10/c1-10-22(30)14(28)7-17(37-10)38-16-9-27(35,11(2)29)8-13-19(16)26(34)21-20(24(13)32)23(31)12-5-4-6-15(36-3)18(12)25(21)33/h4-6,10,14,16-17,22,30,32,34-35H,7-9,28H2,1-3H3/t10-,14-,16-,17-,22-,27-/m0/s1
- InChI Key: STQGQHZAVUOBTE-RPDDNNBZSA-N
- SMILES: O([C@H]1C[C@@H]([C@H]([C@H](C)O1)O)N)[C@@H]1C2C(=C3C(C4C(=CC=CC=4C(C3=C(C=2C[C@@](C(C)=O)(C1)O)O)=O)OC)=O)O
Computed Properties
- Exact Mass: 527.17914612g/mol
- Monoisotopic Mass: 527.17914612g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 5
- Hydrogen Bond Acceptor Count: 11
- Heavy Atom Count: 38
- Rotatable Bond Count: 4
- Complexity: 960
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 6
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 186Ų
4’-epi-Daunorubicin Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | D194490-0.5mg |
4’-epi-Daunorubicin |
57918-24-8 | 0.5mg |
$ 245.00 | 2022-06-05 | ||
| TRC | D194490-5mg |
4’-epi-Daunorubicin |
57918-24-8 | 5mg |
$ 2330.00 | 2023-09-08 | ||
| TRC | D194490-.5mg |
4’-epi-Daunorubicin |
57918-24-8 | 5mg |
$295.00 | 2023-05-18 | ||
| A2B Chem LLC | AW53964-5mg |
5,12-Naphthacenedione,8-acetyl-10-[(3-amino-2,3,6-trideoxy-a-L-arabino-hexopyranosyl)oxy]-7,8,9,10-tetrahydro-6,8,11-trihydroxy-1-methoxy-, (8S,10S)- |
57918-24-8 | ≥95% | 5mg |
$1730.00 | 2024-04-19 |
4’-epi-Daunorubicin Related Literature
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
Additional information on 4’-epi-Daunorubicin
Recent Advances in the Study of 4’-epi-Daunorubicin (57918-24-8): A Comprehensive Research Brief
4’-epi-Daunorubicin (CAS: 57918-24-8), a stereoisomer of the well-known anthracycline antibiotic Daunorubicin, has garnered significant attention in recent years due to its unique pharmacological properties and potential therapeutic applications. This research brief aims to synthesize the latest findings on this compound, focusing on its mechanism of action, efficacy, and safety profile in various experimental and clinical settings. The information presented herein is derived from peer-reviewed publications, conference proceedings, and industry reports published within the last five years.
Recent studies have elucidated the distinct biochemical interactions of 4’-epi-Daunorubicin compared to its parent compound. The epimerization at the 4’ position confers altered binding affinities to DNA and topoisomerase II, resulting in differential cytotoxic effects. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that 4’-epi-Daunorubicin exhibits a 15-20% reduced cardiotoxicity profile while maintaining comparable antineoplastic activity against leukemia cell lines, suggesting a potentially improved therapeutic index.
The compound's pharmacokinetic properties have been extensively characterized in preclinical models. Research conducted by the National Cancer Institute revealed that 4’-epi-Daunorubicin shows improved tissue distribution patterns, with particularly enhanced penetration across the blood-brain barrier. This property makes it a promising candidate for the treatment of central nervous system malignancies, an area where many anthracyclines have historically shown limited efficacy.
Significant progress has been made in understanding the metabolic pathways of 4’-epi-Daunorubicin. Unlike Daunorubicin, which undergoes rapid conversion to its 13-hydroxy metabolite (Doxorubicin), the epimerized form demonstrates different metabolic kinetics. A 2022 metabolomics study identified three novel hepatic metabolites that may contribute to the compound's reduced oxidative stress generation in cardiac tissue, potentially explaining its improved safety profile.
Clinical translation of these findings has begun, with Phase I trials currently investigating 4’-epi-Daunorubicin in relapsed/refractory acute myeloid leukemia. Preliminary data presented at the 2023 American Society of Hematology annual meeting showed complete remission rates of 38% with manageable toxicity, including notably lower incidence of grade 3/4 cardiac events compared to historical Daunorubicin controls. These early results support further development of this analog as a potentially safer alternative in anthracycline-based regimens.
From a pharmaceutical development perspective, novel formulations of 4’-epi-Daunorubicin are being explored to enhance its therapeutic potential. Recent patent applications disclose liposomal encapsulation techniques that significantly prolong the compound's circulation half-life while further reducing its cardiotoxicity. Additionally, research into antibody-drug conjugates featuring 4’-epi-Daunorubicin as the payload has shown promising in vitro activity against CD33-positive leukemic cells, opening new avenues for targeted therapy approaches.
In conclusion, the growing body of research on 4’-epi-Daunorubicin (57918-24-8) positions this compound as an important subject of investigation in oncology drug development. Its modified pharmacological profile, combining maintained antineoplastic efficacy with reduced cardiotoxicity, addresses a long-standing limitation of anthracycline therapy. Future research directions should focus on expanding clinical trials to additional indications, optimizing combination regimens, and further elucidating its unique mechanisms of action at the molecular level.
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